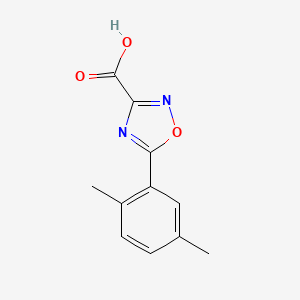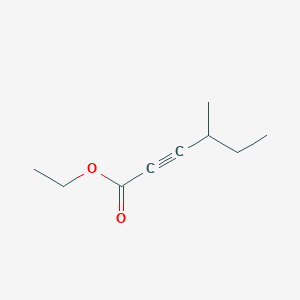
(4-Ethyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine is a complex organic compound that features a morpholine ring substituted with an ethyl group, a pyrazole ring, and a methanamine group. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine typically involves multi-step organic reactions
Formation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction where an appropriate halogenated precursor reacts with morpholine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methanamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole or morpholine rings.
Reduction: Reduced forms of the compound, potentially altering the pyrazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Ethyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has potential applications in the study of enzyme interactions and cellular pathways. Its structure allows it to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. The pyrazole and morpholine rings are known for their pharmacological activities, including anti-inflammatory and anticancer properties.
Industry
Industrially, this compound can be used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (4-Ethyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with enzyme active sites, potentially inhibiting or modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
(1-Ethyl-3-methyl-pyrazol-4-yl)methanamine: Similar structure but lacks the morpholine ring.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring but different functional groups.
Uniqueness
(4-Ethyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine is unique due to the combination of the pyrazole and morpholine rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H20N4O |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
[4-ethyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine |
InChI |
InChI=1S/C11H20N4O/c1-3-15-4-5-16-10(6-12)11(15)9-7-13-14(2)8-9/h7-8,10-11H,3-6,12H2,1-2H3 |
Clave InChI |
MOAMHZRMACVAMG-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCOC(C1C2=CN(N=C2)C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


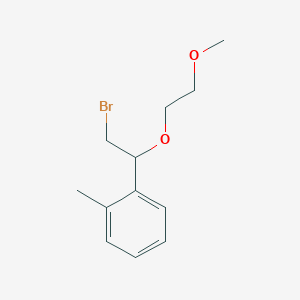
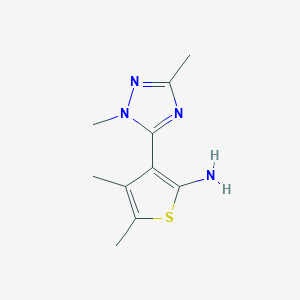
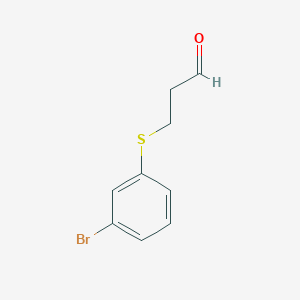
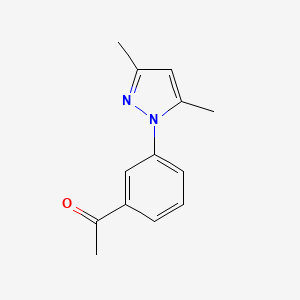
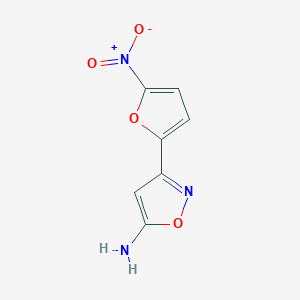
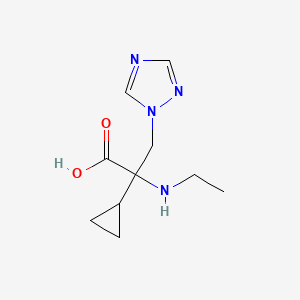
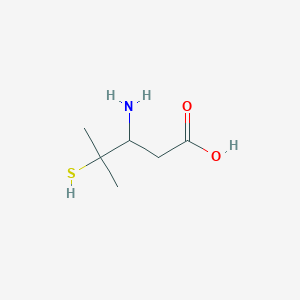

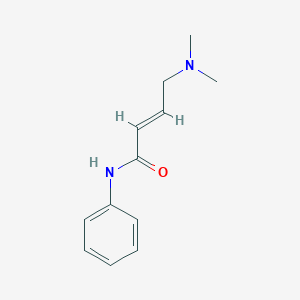
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxy-5-methylphenyl)carbamoyl]propanoic acid](/img/structure/B13632618.png)
![1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13632621.png)
![2-[(7-Chloro-2-propylquinazolin-4-yl)sulfanyl]acetic acid](/img/structure/B13632624.png)
